Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-
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Overview
Description
Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms This particular derivative is characterized by the presence of a 1,3-dioxo-2,3-diphenylpropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)- typically involves the reaction of piperidine with a suitable precursor that introduces the 1,3-dioxo-2,3-diphenylpropyl group. One common method is the condensation reaction between piperidine and a diketone compound under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diketone group to diols or other reduced forms.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols or other reduced derivatives.
Scientific Research Applications
Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 1,3-dioxo-2,3-diphenylpropyl group.
Pyridine: A structurally related heterocyclic amine with a nitrogen atom in a six-membered ring.
Piperazine: Another related compound with two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1-(1,3-dioxo-2,3-diphenylpropyl)-: is unique due to the presence of the 1,3-dioxo-2,3-diphenylpropyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
61579-95-1 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1,2-diphenyl-3-piperidin-1-ylpropane-1,3-dione |
InChI |
InChI=1S/C20H21NO2/c22-19(17-12-6-2-7-13-17)18(16-10-4-1-5-11-16)20(23)21-14-8-3-9-15-21/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
LEFVIAYGJKFHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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